

Technical Support Center: Validating DDO-5936 Target Engagement in Cells

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Compound of Interest

Compound Name: DDO-5936

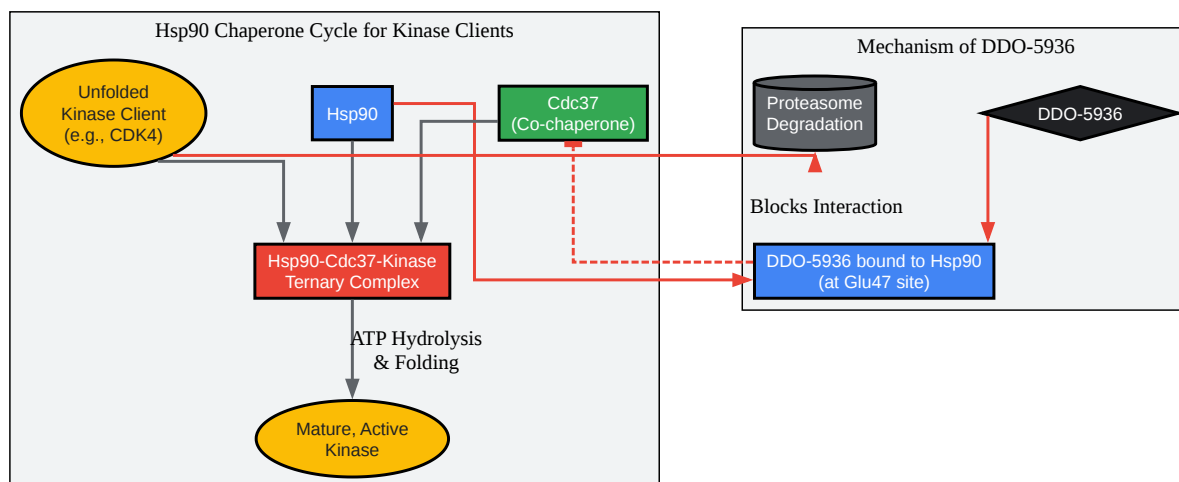
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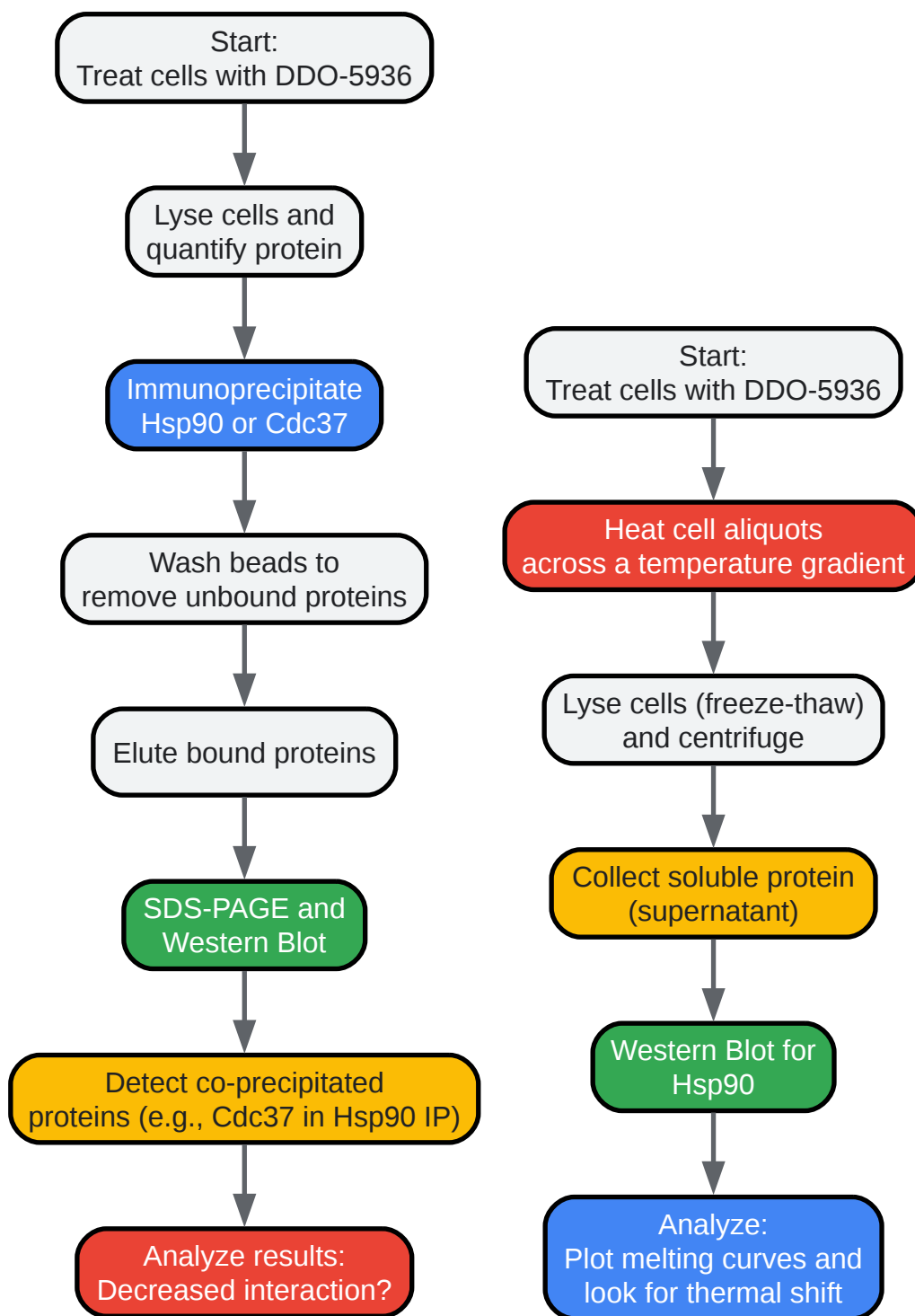
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of **DDO-5936**, a potent and specific inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI).^{[1][2]}

Understanding DDO-5936's Mechanism of Action

DDO-5936 selectively disrupts the Hsp90-Cdc37 PPI by binding to a unique pocket on Hsp90 involving the Glu47 residue.^{[3][4][5]} This is distinct from the ATP-binding site targeted by classical Hsp90 inhibitors.^[3] The disruption of the Hsp90-Cdc37 complex prevents the proper folding and maturation of Hsp90's kinase clients, leading to their ubiquitination and subsequent degradation by the proteasome.^{[4][6]} This selective degradation of oncoproteins such as CDK4 and CDK6 underlies the anti-proliferative effects of **DDO-5936** in cancer cells.^{[3][6]}





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